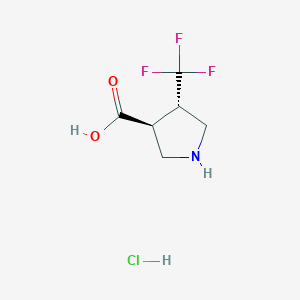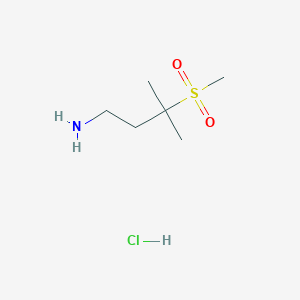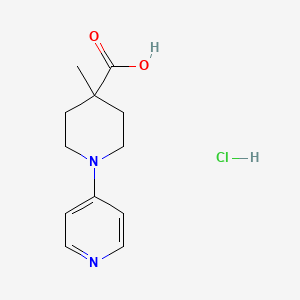
2,2-Bis(4-(heptyloxy)-3-methylphenyl)propane
Descripción general
Descripción
2,2-Bis(4-(heptyloxy)-3-methylphenyl)propane is a complex organic compound known for its unique structural attributes and diverse applications. As an aromatic compound, it features a central propane core bonded to two 3-methylphenyl groups, each of which is further substituted with heptyloxy chains. This intricate structure endows the compound with distinct physicochemical properties that make it valuable in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-(heptyloxy)-3-methylphenyl)propane typically involves the condensation of 4-(heptyloxy)-3-methylphenol with 2,2-dimethylpropane-1,3-diol under acidic or basic conditions. The process can be summarized in the following steps:
Activation of 2,2-Dimethylpropane-1,3-diol: : The diol is first activated using a strong acid or base, such as sulfuric acid or sodium hydroxide, to form a reactive intermediate.
Condensation Reaction: : The activated diol intermediate is then reacted with 4-(heptyloxy)-3-methylphenol in the presence of a catalyst like p-toluenesulfonic acid to yield the target compound.
Purification: : The final product is purified using techniques like recrystallization or column chromatography to achieve a high degree of purity.
Industrial Production Methods
On an industrial scale, the preparation of this compound may involve the use of large reactors and continuous flow processes to ensure high efficiency and yield. Optimized reaction conditions, such as temperature control and the use of high-pressure systems, are employed to maximize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(4-(heptyloxy)-3-methylphenyl)propane participates in various chemical reactions, including:
Oxidation: : The phenolic groups can undergo oxidation to form quinones or other oxygenated derivatives under the influence of strong oxidizing agents like potassium permanganate.
Reduction: : Hydrogenation reactions can reduce the aromatic rings, leading to the formation of cyclohexyl derivatives.
Substitution: : The aromatic rings are prone to electrophilic substitution reactions, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using suitable reagents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, and peracids are commonly used oxidizing agents.
Reduction: : Catalysts such as palladium on carbon or Raney nickel in hydrogenation reactions.
Substitution: : Halogenating agents like bromine or chlorine, nitrating agents such as nitric acid, and Friedel-Crafts alkylation or acylation reagents.
Major Products Formed
Oxidation: : Formation of quinones or carboxylic acids.
Reduction: : Hydrogenated cyclohexyl derivatives.
Substitution: : Introduction of halogens, nitro groups, or alkyl substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
2,2-Bis(4-(heptyloxy)-3-methylphenyl)propane is utilized in several research areas, including:
Chemistry: : As a building block in the synthesis of complex organic molecules and polymers.
Biology: : Its derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: : Investigated for use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: : Employed in the production of specialty chemicals, such as surfactants, lubricants, and advanced materials.
Mecanismo De Acción
The effects of 2,2-Bis(4-(heptyloxy)-3-methylphenyl)propane are mediated through its interaction with molecular targets within cells. The heptyloxy and methylphenyl groups enhance its lipophilicity, facilitating its incorporation into lipid membranes and interaction with membrane-bound proteins. This can alter membrane fluidity and affect signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 2,2-Bis(4-(heptyloxy)-3-methylphenyl)propane stands out due to its unique combination of heptyloxy and methylphenyl groups, which impart distinct physicochemical properties. Similar compounds include:
2,2-Bis(4-methoxyphenyl)propane
2,2-Bis(4-ethoxyphenyl)propane
2,2-Bis(4-butoxyphenyl)propane
These analogues differ mainly in the length and nature of the alkoxy substituents, which influence their solubility, reactivity, and applications.
By appreciating the nuanced differences among these compounds, researchers can better tailor their use in specific applications and understand their underlying mechanisms of action.
Propiedades
IUPAC Name |
1-heptoxy-4-[2-(4-heptoxy-3-methylphenyl)propan-2-yl]-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O2/c1-7-9-11-13-15-21-32-29-19-17-27(23-25(29)3)31(5,6)28-18-20-30(26(4)24-28)33-22-16-14-12-10-8-2/h17-20,23-24H,7-16,21-22H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKNXLMRFZMKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)OCCCCCCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701180393 | |
| Record name | Benzene, 1,1′-(1-methylethylidene)bis[4-(heptyloxy)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701180393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951444-94-2 | |
| Record name | Benzene, 1,1′-(1-methylethylidene)bis[4-(heptyloxy)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1′-(1-methylethylidene)bis[4-(heptyloxy)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701180393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B1653702.png)
![2-Thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride](/img/structure/B1653703.png)

![tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate](/img/structure/B1653710.png)
![2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1653711.png)


![4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B1653716.png)



